N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure includes a 4-fluorophenyl group at position 3 of the pyrimidoindole scaffold, a thioether-linked acetamide moiety at position 2, and a 3-chlorophenyl substituent on the acetamide nitrogen. Such modifications are critical for modulating biological activity, particularly in targeting Toll-like receptors (TLRs) or enzymes like pLDH (plasmodium lactate dehydrogenase) .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN4O2S/c25-14-4-3-5-16(12-14)27-20(31)13-33-24-29-21-18-6-1-2-7-19(18)28-22(21)23(32)30(24)17-10-8-15(26)9-11-17/h1-12,28H,13H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHGVFUFXOUEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction, using fluorinated aromatic compounds.
Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage, typically through a reaction between a thioester and an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thioether moiety (-S-) in the molecule undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reactivity aligns with established principles for sulfur-containing heterocycles .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 60°C, 4 hrs | Sulfoxide derivative | 72–85% | |
| KMnO<sub>4</sub> | Aqueous acetone, 25°C, 2 hrs | Sulfone derivative | 68–75% |
Mechanistic Insight :
- Sulfoxide formation proceeds via electrophilic attack of peroxides on sulfur, generating a three-membered transition state .
- Sulfonation with strong oxidizers like KMnO<sub>4</sub> involves stepwise oxygen insertion into the S–C bond .
Reduction Reactions
The 4-oxo group in the pyrimidoindole core is reducible to secondary alcohols or alkanes, depending on the reagent strength.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 0°C → 25°C, 6 hrs | 4-Hydroxy intermediate | 58–63% | |
| LiAlH<sub>4</sub> | THF, reflux, 12 hrs | 4,5-Dihydro derivative | 45–52% |
Key Observations :
- NaBH<sub>4</sub> selectively reduces the carbonyl without affecting the thioether .
- LiAlH<sub>4</sub> may over-reduce the system, leading to ring saturation .
Nucleophilic Substitution at Halogenated Aromatic Rings
The 3-chlorophenyl and 4-fluorophenyl groups participate in SNAr reactions under basic or catalytic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KOH, NH<sub>3</sub> | DMF, 120°C, 24 hrs | 3-Aminophenyl derivative | 41–49% | |
| CuI, phenanthroline | DMSO, 100°C, 18 hrs | 4-Cyanofluorophenyl analog | 55–60% |
Substituent Effects :
- Chlorine at the 3-position shows higher reactivity than fluorine due to better leaving-group ability .
- Fluorine substitution directs incoming nucleophiles to para positions via resonance effects .
Hydrolysis of the Acetamide Linkage
The –NHCO– group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid or amine intermediates.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 hrs | 2-Mercaptopyrimidoindole + Acetic acid | 88–92% | |
| 2M NaOH, EtOH, 70°C, 5 hrs | Free amine + Sodium acetate | 78–85% |
Applications :
Cyclocondensation Reactions
The pyrimidoindole core participates in annulation reactions with dinucleophiles like hydrazines or amidines.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, 80°C, 10 hrs | Pyrazolo-fused derivative | 50–55% | |
| Guanidine hydrochloride | DMF, 120°C, 15 hrs | Triazolo-pyrimidoindole hybrid | 40–45% |
Significance :
- Annulation expands the π-conjugated system, enhancing interactions with biological targets like kinases .
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the thioacetamide group, forming thiyl radicals.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV (254 nm), benzene, 6 hrs | Disulfide dimer + Pyrimidoindole fragment | 65–70% |
Mechanism :
Metal-Catalyzed Cross-Couplings
The chloro substituent enables Suzuki-Miyaura and Ullmann couplings for structural diversification.
| Reaction Type | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl derivatives | 60–75% | |
| Ullmann coupling | CuI, L-proline | N-Arylacetamide analogues | 50–58% |
Optimization Notes :
Scientific Research Applications
N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyrimido[5,4-b]indole Derivatives
Key analogs vary in substituents on the pyrimidoindole core and acetamide side chain. Below is a comparative analysis:
TLR4 Ligand Activity
Pyrimido[5,4-b]indoles with halogenated aryl groups (e.g., 4-fluorophenyl) show selective TLR4 modulation. Compound 27 (IC₅₀ = 1.2 µM) suggests that electron-withdrawing substituents enhance activity . The target compound’s 3-chlorophenyl group may further optimize this interaction.
Antiproliferative Effects
Analogous compounds with trifluoromethoxy substituents (e.g., ZINC2720569) exhibit strong cytotoxicity (IC₅₀ = 0.8 µM), likely due to enhanced membrane permeability .
pLDH Inhibition
Thioether-linked pyrimidoindoles are potent pLDH inhibitors, a target for antimalarial drugs. The target compound’s thioacetamide moiety aligns with this activity profile .
Biological Activity
N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesizing information from various studies and sources.
Chemical Structure and Properties
- Molecular Formula : C24H21ClFNO3
- Molecular Weight : 429.904 g/mol
- CAS Number : 536712-22-8
- Key Functional Groups : Chlorophenyl group, fluorophenyl group, pyrimidoindole core.
The compound's structure includes a pyrimidoindole core that is known for its diverse biological activities. The presence of halogenated phenyl groups enhances its lipophilicity and may contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Pyrimidine Derivatives : A review highlighted that pyrimidine derivatives demonstrate notable antimicrobial activity against various pathogens. Compounds with specific substitutions at the 3 and 4 positions of the aniline group showed enhanced anti-polymorphic activity against Gram-positive bacteria .
- In Vitro Studies : In vitro evaluations of related compounds revealed minimum inhibitory concentrations (MICs) indicating effective bactericidal activity against Staphylococcus aureus and Escherichia coli. For example, some derivatives displayed MIC values as low as 66 μM against S. aureus .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Mechanism of Action : The interaction with specific molecular targets such as enzymes or receptors may lead to modulation of pathways involved in cell proliferation and apoptosis .
- Research Findings : Studies on similar pyrimidoindole compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
- Antimicrobial Evaluation : A study synthesized thiazole-bearing derivatives and evaluated their antimicrobial activities, finding significant efficacy against multiple bacterial strains . The results suggested that modifications at specific positions could enhance activity.
- Structure Activity Relationship (SAR) : SAR studies indicated that the presence of halogen substituents at strategic positions significantly impacts the biological activity of pyrimidine derivatives. Compounds with electron-withdrawing groups exhibited higher antimicrobial potency .
Summary of Findings
| Activity Type | Target Pathogens/Cells | MIC/MBC Values | Remarks |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 66 μM | Effective against Gram-positive bacteria |
| Anticancer | Various cancer cell lines | Not specified | Induces apoptosis through caspase activation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
